molecular formula C8H9ClN2O B1324283 Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride CAS No. 30489-62-4

Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride

Cat. No. B1324283
CAS RN: 30489-62-4
M. Wt: 184.62 g/mol
InChI Key: ZXSCENNAYDRCCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride is a chemical compound with the CAS Number: 30489-62-4 . It has a molecular weight of 184.62 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride, has been well studied in the past decade . The synthesis involves several categories including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Molecular Structure Analysis

The IUPAC name of this compound is imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride . The InChI code is 1S/C8H8N2O.ClH/c11-6-7-5-9-8-3-1-2-4-10(7)8;/h1-5,11H,6H2;1H .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various methods such as transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . These methods have been well-studied and are considered efficient for the synthesis of imidazo[1,2-a]pyridines .


Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride is a solid at room temperature . It has a molecular weight of 184.62 .

Scientific Research Applications

Medicinal Chemistry: Drug Development

Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride: is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Its structural characteristics make it a valuable precursor in the synthesis of various pharmacologically active compounds. For instance, derivatives of this compound have been used in the development of drugs for treating conditions like insomnia, as seen with compounds such as zolpidem .

Material Science: Optoelectronic Devices

In the field of material science, this compound has shown potential due to its unique structural properties. It has been utilized in the creation of optoelectronic devices, which are essential for modern electronic displays and photovoltaic cells .

Sensory Applications: Chemical Sensors

The structural framework of Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride lends itself to the development of chemical sensors. These sensors can detect various environmental and biological analytes, which is crucial for monitoring and diagnostic purposes .

Pharmaceutical Field: Anti-Cancer Agents

Research has indicated that derivatives of this compound may have applications as anti-cancer agents. The ability to interact with specific biological targets makes it a candidate for the development of novel oncology therapies .

Imaging Techniques: Confocal Microscopy

The compound’s derivatives have been explored as emitters for confocal microscopy and imaging. This application is significant in biological research, where high-resolution imaging is required to study cellular and molecular processes .

Chemical Synthesis: Heterocyclic Compounds

This compound serves as a key intermediate in the synthesis of heterocyclic compounds. Heterocycles are a fundamental component of many pharmaceuticals and agrochemicals, making this application vital for various chemical synthesis pathways .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 . The precautionary statements are P261 .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of these compounds has been well studied in the past decade because of its importance as a bioactive scaffold . Future research will likely continue to explore the synthesis and applications of these compounds .

properties

IUPAC Name

imidazo[1,2-a]pyridin-3-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O.ClH/c11-6-7-5-9-8-3-1-2-4-10(7)8;/h1-5,11H,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSCENNAYDRCCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629117
Record name (Imidazo[1,2-a]pyridin-3-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride

CAS RN

30489-62-4
Record name (Imidazo[1,2-a]pyridin-3-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.